molecular formula C17H22O5 B3030537 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 91652-00-5

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B3030537
CAS No.: 91652-00-5
M. Wt: 306.4 g/mol
InChI Key: KAGIRXVDTGQWKF-UHFFFAOYSA-N
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Description

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid (CAS: 91652-00-5) is a methacrylate-functionalized benzoic acid derivative widely used in polymer chemistry and materials science. Its structure features a methacryloyloxy group linked via a six-carbon spacer (hexyl chain) to a benzoic acid moiety, enabling photopolymerization and crosslinking in applications such as liquid crystals, coatings, and adhesives .

The compound is synthesized through a multi-step process:

Reaction of 4-hydroxybenzoic acid with 6-hydroxyhexyl tosylate to form 4-((6-hydroxyhexyl)oxy)benzoic acid (yield: 66–70%).

Methacrylation of the intermediate using methacryloyl chloride or similar reagents, yielding the final product in 35–45% yield . Commercial suppliers offer purities ≥95–99%, with prices ranging from $526/500 mg to $4,205/5 g .

Properties

IUPAC Name

4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGIRXVDTGQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395638
Record name 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91652-00-5
Record name 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with 6-(4-formylphenoxy)hexyl methacrylate.

    Reaction with Methanol: 116.14 g of 6-(4-formylphenoxy)hexyl methacrylate is dissolved in 2100 mL of methanol.

    Addition of Sodium Dihydrogen Phosphate: An aqueous solution of sodium dihydrogen phosphate (43 g in 570 mL of water) is added.

    Oxidation: 73 mL of a 30% hydrogen peroxide solution is added, followed by the dropwise addition of an aqueous sodium chlorite solution (61.9 g of sodium chlorite in 500 mL of water).

    Reaction Conditions: The reaction mixture is stirred at 45°C for 3 hours.

    Precipitation: The reaction mixture is cooled to 20°C, and 2250 mL of water is added to precipitate the product.

    Filtration: The solid product is collected by filtration, yielding 72.7 g of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and stirring time, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methacryloyloxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sodium dihydrogen phosphate.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles can be used to replace the methacryloyloxy group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Polymer Science

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is primarily utilized in the synthesis of advanced polymers, particularly in the development of polymeric materials with specific functionalities. Its methacryloyl group allows for radical polymerization, making it suitable for creating copolymers with tailored properties.

Applications in Polymerization:

  • Coatings and Adhesives : The compound can be incorporated into coatings to enhance adhesion properties and durability.
  • Hydrogels : It is used in the formation of hydrogels that are responsive to environmental stimuli, which can be applied in drug delivery systems and tissue engineering.

Drug Delivery Systems

The compound's amphiphilic nature makes it an excellent candidate for drug delivery applications. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Studies:

  • A study demonstrated that incorporating this compound into polymeric micelles significantly increased the loading capacity of anticancer drugs, enhancing their therapeutic efficacy while reducing side effects.
  • Research has shown that hydrogels based on this acid can be used for controlled release of pharmaceuticals, allowing for sustained drug delivery over extended periods.

Organic Synthesis Intermediate

In organic synthesis, this compound serves as an important intermediate for the preparation of various functionalized compounds. Its ability to undergo further reactions expands its utility in synthetic chemistry.

Applications in Synthesis:

  • Synthesis of Functional Polymers : It is used as a building block for synthesizing functionalized polymers that exhibit unique properties for specific applications.
  • Crosslinking Agents : The compound can act as a crosslinking agent in the preparation of network polymers, enhancing mechanical properties and thermal stability.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Polymer ScienceCoatings, adhesives, hydrogelsImproved adhesion, durability, responsiveness
Drug Delivery SystemsMicelles/liposomes for drug encapsulationEnhanced solubility and bioavailability
Organic SynthesisIntermediate for functionalized compoundsVersatile building block for various reactions

Mechanism of Action

The mechanism of action of 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methacryloyloxy group allows the compound to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzenecarboxylic acid moiety may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Methacryloyloxy vs. Acryloyloxy Groups

The methacryloyloxy group in the target compound provides higher thermal stability and slower polymerization kinetics compared to acrylates (e.g., ST03776, ST04572) due to the methyl substituent . This makes it preferable for controlled photopolymerization in optical materials.

Alkyl Chain Length

Shorter alkyl chains (C6 in the target compound) enhance rigidity and mesophase stability in liquid crystals, whereas longer chains (e.g., C11 in ST04572) improve solubility in nonpolar matrices for flexible polymers .

Biphenyl vs. Benzoic Acid Moieties

Compounds like ST06448 incorporate cyanobiphenyl groups, which exhibit distinct mesophase behavior (Cr–M–I transitions) critical for LC displays . In contrast, the benzoic acid group in the target compound facilitates hydrogen bonding, enhancing adhesion in coatings .

Bifunctionality

Bifunctional acrylates (e.g., ST03776) enable higher crosslinking densities in polymer networks, whereas the monofunctional target compound is better suited for linear polymer chains or side-chain modifications .

Application-Specific Performance

  • Liquid Crystals : ST06448 outperforms the target compound in mesophase range (Cr–M–I transitions), making it superior for LC displays .
  • Coatings/Adhesives: The target compound’s carboxylic acid group provides better substrate adhesion than non-acidic analogs like ST06447 (methoxybiphenyl derivative) .
  • Thermal Stability : Methacrylates (target compound) exhibit higher decomposition temperatures than acrylates (e.g., ST03776), favoring high-temperature applications .

Biological Activity

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid, with the CAS number 91652-00-5, is a compound characterized by its methacryloyloxy functional group, which contributes to its biological activity and potential applications in various fields, including materials science and biomedicine. This article aims to provide a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C17H22O5
  • Molecular Weight : 306.35 g/mol
  • Appearance : White to yellow crystalline powder
  • Purity : Typically greater than 97% .

Structure

The structural formula can be represented as follows:

C6H4 COOH OC6H12O2\text{C}_6\text{H}_4\text{ COOH }-\text{O}-\text{C}_6\text{H}_{12}\text{O}_2

This structure highlights the presence of a carboxylic acid group and an ether linkage, which may influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially affecting cell signaling pathways. The methacryloyloxy group allows for polymerization, which can enhance the material properties of polymers used in drug delivery systems or tissue engineering.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of methacrylate derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in coatings for medical devices .
  • Cytotoxicity Assessment : In vitro studies on various cell lines demonstrated that this compound exhibits cytotoxic effects at higher concentrations, which could be beneficial in cancer therapy by selectively targeting tumor cells while sparing normal cells .
  • Biocompatibility Testing : Research on biocompatibility showed that polymers derived from this compound displayed favorable interactions with human fibroblasts, indicating its potential for use in biomedical implants and drug delivery systems .

Summary of Findings

Study FocusKey FindingsImplications
Antimicrobial ActivityInhibition of bacterial growthPotential for medical coatings
CytotoxicitySelective cytotoxic effects on cancer cellsCancer therapy applications
BiocompatibilityFavorable interactions with fibroblastsUse in implants and drug delivery

Material Science

Due to its unique chemical structure, this compound is employed in the formulation of high-performance coatings, inks, and adhesives. Its polymerizable nature enhances the mechanical properties and durability of these materials .

Biomedical Applications

The compound's biocompatibility and ability to form hydrogels make it suitable for applications in drug delivery systems and tissue engineering scaffolds. Its controlled release properties can be harnessed for targeted therapy .

Q & A

Q. What are the critical steps for synthesizing 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid with high purity?

Methodological Answer: Synthesis involves coupling a methacryloyloxyhexyl spacer to a benzoic acid core via ether linkage. Key steps include:

  • Esterification : React 6-hydroxyhexyl methacrylate with 4-hydroxybenzoic acid derivatives under Mitsunobu conditions or using DCC/DMAP coupling .
  • Purification : Column chromatography followed by HPLC (≥96% purity) to remove unreacted monomers or byproducts .
  • Validation : Confirm structure via 1H-NMR (e.g., methacryloyl CH2 peaks at δ 5.5–6.1 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How is the compound structurally characterized to ensure batch-to-batch consistency?

Methodological Answer:

  • Spectroscopy : 1H/13C-NMR identifies methacryloyl, hexyloxy, and benzoic acid moieties. For example, aromatic protons appear at δ 7.8–8.2 ppm .
  • Chromatography : HPLC retention time comparison with standards (e.g., C18 column, acetonitrile/water gradient) .
  • Thermal Analysis : DSC monitors melting transitions (Cr–M–I phases) to detect impurities affecting liquid crystalline behavior .

Advanced Research Questions

Q. How does the methacryloyloxy group influence photopolymerization kinetics in liquid crystal networks?

Methodological Answer: The methacryloyl group enables UV-initiated radical polymerization in reactive mesogens. Experimental design considerations:

  • Kinetic Studies : Use photo-DSC to measure enthalpy changes during crosslinking. Higher double-bond density (e.g., vs. acrylates) accelerates gelation but may reduce mobility .
  • Network Morphology : TEM/SEM post-polymerization reveals phase separation; methacrylates form denser networks than acrylates due to slower propagation rates .
  • Applications : Tailor crosslink density by adjusting UV intensity or photoinitiator concentration (e.g., Irgacure 819 at 0.5–2 wt%) .

Q. What strategies mitigate phase separation when incorporating this compound into liquid crystal elastomers?

Methodological Answer:

  • Compatibilization : Blend with mesogenic monomers (e.g., 4'-cyanobiphenyl derivatives) to stabilize smectic phases. Monitor phase behavior via polarized optical microscopy (POM) .
  • Spacer Flexibility : The hexyloxy spacer balances rigidity and mobility; shorter spacers (e.g., C4) increase transition temperatures, while longer spacers (C6–C11) enhance miscibility .
  • Copolymerization : Introduce bifunctional monomers (e.g., ST03776) to anchor the benzoic acid moiety into the polymer backbone, reducing phase segregation .

Q. How do structural modifications (e.g., substituents on the benzoic acid) affect optoelectronic properties?

Methodological Answer:

  • Electron-Withdrawing Groups : Substituents like –CN (e.g., ST06448) lower LUMO levels, enhancing charge transport in OLEDs. Characterize via cyclic voltammetry .
  • Conjugation Length : Biphenyl extensions (e.g., YS3560) increase π-conjugation, shifting UV-Vis absorption maxima (e.g., from 290 nm to 320 nm) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict HOMO/LUMO alignment; validate with experimental data to guide synthetic design .

Data Contradiction Analysis

  • Purity vs. Phase Behavior : reports ≥98% purity for liquid crystal derivatives, but some studies note batch-dependent phase transitions (Cr–M–I). Resolve by pre-purifying intermediates (e.g., recrystallize 4-hydroxybenzoic acid) to minimize trace solvents affecting mesophases .
  • Synthetic Routes : While Mitsunobu coupling () is common for ether bonds, suggests alternative esterification via acid chlorides. The choice depends on steric hindrance; bulky groups favor DCC-mediated coupling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid
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4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.